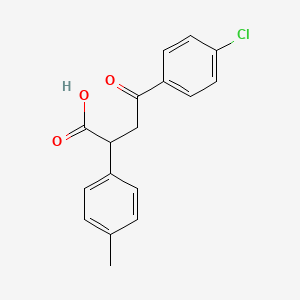
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole (CMCT) is a compound of interest in the field of organic chemistry and medicinal chemistry. It is a chlorinated aromatic thiazole that has been studied for its potential use in medicinal and laboratory applications.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole serves as a precursor in the synthesis of various heterocyclic compounds. Its utility is highlighted in the synthesis of 1-benzofurans, indoles, 1-benzothiophenes, and 1-benzoselenophenes, showcasing its versatility in organic synthesis and the development of complex derivatives (Petrov & Androsov, 2013). This synthetic flexibility underscores the potential of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole in facilitating the development of novel compounds with varied biological and chemical properties.
Biological and Pharmacological Applications
The pharmacological significance of thiazole derivatives, including those related to 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole, is well-documented. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. The bioactivity of these compounds is attributed to the thiazole core, a well-known pharmacophore scaffold in medicinal chemistry (Mech, Kurowska, & Trotsko, 2021). This highlights the importance of thiazole derivatives in the search for new therapeutic agents.
Environmental Impacts and Safety
While the focus of this summary is on the scientific and pharmacological applications of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole derivatives, it's also important to consider their environmental impact. Chlorophenols, closely related compounds, have been studied for their potential environmental effects, especially in aquatic environments. They exhibit moderate toxicity to aquatic life, underlining the need for careful management and disposal of these compounds to mitigate environmental risks (Krijgsheld & Gen, 1986).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQUIQQZNHWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366296 | |
| Record name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |
CAS RN |
588676-51-1 | |
| Record name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)
![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)

